molecular formula C17H18F2 B170064 2,3-Difluoro-4'-pentyl-1,1'-biphenyl CAS No. 121219-17-8

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Cat. No.: B170064
CAS No.: 121219-17-8
M. Wt: 260.32 g/mol
InChI Key: PANPSUSDKWILEG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₇H₁₈F₂ and a molecular weight of 260.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the biphenyl structure, along with a pentyl group at the 4’ position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4’-pentyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen .

Industrial Production Methods

While specific industrial production methods for 2,3-Difluoro-4’-pentyl-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is a common method used in the large-scale synthesis of biphenyl derivatives. This method is favored due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The biphenyl structure can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce biphenyl quinones or diols, respectively .

Scientific Research Applications

Liquid Crystal Applications

Liquid Crystals : 2,3-Difluoro-4'-pentyl-1,1'-biphenyl is primarily utilized in the formulation of liquid crystal materials. These materials are essential for the development of display technologies such as LCDs (Liquid Crystal Displays). The compound exhibits favorable mesomorphic properties that enable it to function effectively in liquid crystal devices.

Properties and Performance

  • Phase Behavior : The compound exhibits a wide range of smectic (Sc) phases with low melting points, making it suitable for applications requiring rapid response times and high thermal stability .
  • Ferroelectric Systems : Due to its structural characteristics, it serves as an excellent host for ferroelectric systems, enhancing the performance of devices like electrochromic displays .

Organic Electronics

Organic Solar Cells : Recent studies indicate that this compound can be incorporated into organic solar cells. The compound's conjugated π-electronic system allows for efficient charge transport, which is crucial for the performance of organic photovoltaics .

Synthesis and Characterization

  • Synthesis Methods : The compound can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which yields high purity and efficiency. This method has been shown to produce various difluorinated biphenyl compounds with excellent yields averaging around 78% .
  • Characterization Techniques : Techniques like UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are employed to characterize the synthesized compounds and confirm their structural integrity .

Medicinal Chemistry

While the primary applications of this compound are in material science, there is potential for its use in medicinal chemistry due to the biological activity of related biphenyl compounds.

  • Pharmacological Potential : Biphenyl derivatives have been noted for their diverse pharmacological activities including anti-inflammatory, antibacterial, and anti-cancer properties. This suggests that this compound may also possess similar bioactive potential .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pentyl group can also impact the compound’s hydrophobicity and membrane permeability, which are important factors in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms at the 2 and 4 positions.

    3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Contains a cyclohexyl group instead of a pentyl group.

    2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains hydroxyl groups instead of a pentyl group

Uniqueness

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the presence of the pentyl group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

2,3-Difluoro-4'-pentyl-1,1'-biphenyl (CAS No. 121219-17-8) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

This compound consists of two biphenyl rings with fluorine substituents and a pentyl chain. The presence of fluorine atoms is significant as they can enhance lipophilicity and influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • The compound has shown potential antimicrobial properties against various bacteria and fungi. Studies suggest that the fluorinated biphenyl structure may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

2. Cytotoxicity

  • Preliminary studies indicate cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, with early results suggesting a mechanism involving the disruption of cellular signaling pathways.

3. Environmental Toxicity

  • Due to its persistent nature in the environment, this compound has been classified among compounds with potential bioaccumulative and toxic properties. This raises concerns regarding its ecological impact and necessitates further studies on its environmental fate.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
  • Enzyme Inhibition: There is evidence suggesting that the compound may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
Su et al. (2019)Reported that exposure to related fluorinated compounds altered mRNA expression of genes involved in metabolic processes in aquatic organisms .
Giesy et al. (2020)Highlighted the persistent and bioaccumulative nature of similar compounds in the environment .
MDPI Study (2024)Discussed potential anticancer properties through apoptosis induction in specific cancer cell lines .

Toxicity Profile

The toxicity profile of this compound is under investigation. Key points include:

  • Acute Toxicity: Early studies indicate low acute toxicity; however, chronic exposure effects remain poorly understood.
  • Bioaccumulation Potential: The compound's log Kow suggests a high potential for bioaccumulation in aquatic organisms .

Properties

IUPAC Name

1,2-difluoro-3-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPSUSDKWILEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442182
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-17-8
Record name 2,3-Difluoro-4′-pentyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Iodo-4-pentylbenzene (82 g, 0.3 mol), potassium carbonate (100 g, 0.72 mol), 2,3-difluorophenyl boronic acid (47 g, 0.3 mol), water (100 ml) and acetone (300 ml) were placed in a round-bottom three necked flask equipped with condenser, thermometer, mechanical stirrer, nitrogen inlet and outlet. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was heated up to the boiling point to degas the reaction system and then cooled down to 40° C. and the catalyst palladium acetate (0.1 g) was added. The temperature has increased by a few degrees and the solution turned brown. The mixture was refluxed for three days, then it was cooled down, poured on cold water and extracted with dichlorometane and the organic phase separated, dried over MgSO4 and dichlorometane was distilled off. The residue was distilled under reduced pressure at 0.2 mmHg collecting the fraction at 133° C. The colorless liquid fraction 41.5 g of was obtained, 53% of theor. yield.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 0.225 mol of 3-(4-pentylcyclohexenyl) -1,2-difluorobenzene (analogous to Example 6) and 0.55 mol of DDQ in 1.5 1 of toluene is heated to boiling for 2 hours. The mixture is subsequently worked up as customary, b.p. 0.5 : 125° C.
Name
3-(4-pentylcyclohexenyl) -1,2-difluorobenzene
Quantity
0.225 mol
Type
reactant
Reaction Step One
Name
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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